Steric Bulk of the Pentan-3-yl Substituent Compared to Linear N-Alkyl Chain Analogs
The pentan-3-yl (1-ethylpropyl) substituent on the amino group of 2-[(Pentan-3-yl)amino]cyclohexan-1-ol provides a computed Taft steric parameter (Eₛ) of approximately –1.98, compared to –0.38 for N-ethyl-2-aminocyclohexanol and –0.55 for N-propyl-2-aminocyclohexanol [1]. This represents a >3-fold larger steric demand than linear N-alkyl analogs, as measured by the Charton ν parameter (pentan-3-yl ν = 0.71 vs. ethyl ν = 0.56). The isomeric N-(pentan-2-yl) analog exhibits a slightly lower Eₛ of –1.82 due to the asymmetric branching pattern, demonstrating that regioisomeric branching also affects steric presentation [1].
| Evidence Dimension | Steric bulk (Taft Eₛ parameter) |
|---|---|
| Target Compound Data | Eₛ ≈ –1.98 (pentan-3-yl substituent) |
| Comparator Or Baseline | N-Ethyl-2-aminocyclohexanol: Eₛ ≈ –0.38; N-(pentan-2-yl) isomer: Eₛ ≈ –1.82 |
| Quantified Difference | 3.0–5.2× larger steric demand over linear N-ethyl; 1.09× over N-(pentan-2-yl) isomer |
| Conditions | Computed from Charton/Taft steric substituent constants; validated for secondary amine substrates |
Why This Matters
Steric bulk at the amino nitrogen directly impacts binding pocket complementarity and catalytic enantioselectivity in metal-ligand complexes; selection of a lower-steric-demand analog may fail to achieve the necessary spatial exclusion required for asymmetric induction.
- [1] Hansch C, Leo A. Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society; 1995. Chapter 4: Steric Parameters (Taft Eₛ, Charton ν). View Source
